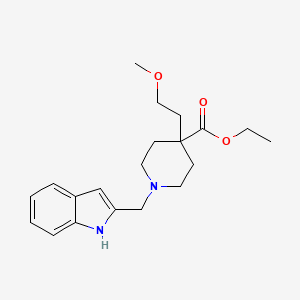
ethyl 1-(1H-indol-2-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. This compound is also known as EPPTB, and it has been found to have a variety of interesting properties that make it useful for a range of research applications. In
科学的研究の応用
EPPTB has been found to have a range of interesting properties that make it useful for a variety of scientific research applications. One of the most common applications of EPPTB is in the study of G protein-coupled receptors (GPCRs). EPPTB has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is a GPCR that is involved in a range of physiological processes, including motor control, reward, and addiction. EPPTB has also been used to study other GPCRs, including the adenosine A2A receptor and the serotonin 5-HT7 receptor.
作用機序
The mechanism of action of EPPTB is complex and not fully understood. EPPTB is believed to bind to the dopamine D2 receptor and prevent the receptor from activating downstream signaling pathways. This results in a decrease in dopamine signaling, which can have a range of physiological effects.
Biochemical and Physiological Effects
EPPTB has been found to have a range of biochemical and physiological effects. In addition to its effects on dopamine signaling, EPPTB has also been shown to modulate the activity of other neurotransmitter systems, including the adenosine and serotonin systems. EPPTB has also been found to have anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
EPPTB has several advantages and limitations for lab experiments. One of the main advantages of EPPTB is its potency and selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of EPPTB is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on EPPTB. One area of interest is the development of new synthetic methods for EPPTB that are more efficient and cost-effective. Another area of interest is the study of the effects of EPPTB on other neurotransmitter systems, including the adenosine and serotonin systems. Finally, there is a need for more research on the potential therapeutic applications of EPPTB, particularly in the treatment of neurological and psychiatric disorders.
合成法
The synthesis of EPPTB is a complex process that requires a number of steps. The first step is the synthesis of 1-(1H-indol-2-ylmethyl)-4-(2-methoxyethyl)-4-piperidone, which is then reacted with ethyl chloroformate to produce EPPTB. This process has been optimized over the years, and there are now several different methods for synthesizing EPPTB with high yields and purity.
特性
IUPAC Name |
ethyl 1-(1H-indol-2-ylmethyl)-4-(2-methoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-25-19(23)20(10-13-24-2)8-11-22(12-9-20)15-17-14-16-6-4-5-7-18(16)21-17/h4-7,14,21H,3,8-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVQAPWBTPGDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC3=CC=CC=C3N2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5211995.png)

![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)
![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)


![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)

![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)
![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)

![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)
